molecular formula C8H12N2O4 B2848128 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid CAS No. 1104234-46-9

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid

Cat. No.: B2848128
CAS No.: 1104234-46-9
M. Wt: 200.194
InChI Key: KGNPYZNDMSQZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins or enzymes, thereby influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and research context .

Comparison with Similar Compounds

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-3-5-7(13)10(4-6(11)12)8(14)9-5/h5H,2-4H2,1H3,(H,9,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNPYZNDMSQZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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